molecular formula C18H14N2Na2O7S2 B1604806 Acid Red 8 CAS No. 4787-93-3

Acid Red 8

Cat. No.: B1604806
CAS No.: 4787-93-3
M. Wt: 480.4 g/mol
InChI Key: JBGACYCWOALKCS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Acid Red 8 is an azo compound commonly used as a dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its application in dyeing textiles and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Red 8 typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out under alkaline conditions to facilitate the coupling process .

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow processes in microreactors. This method allows for better control over reaction conditions and higher yields. The use of microreactors also aligns with green chemistry principles by reducing waste and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

Acid Red 8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are used.

    Substitution: Reactions often occur under acidic or basic conditions depending on the desired product.

Major Products Formed

    Oxidation: Various oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

Acid Red 8 has several applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in dyeing, the compound binds to textile fibers through ionic and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Red 8 is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications.

Properties

CAS No.

4787-93-3

Molecular Formula

C18H14N2Na2O7S2

Molecular Weight

480.4 g/mol

IUPAC Name

disodium;3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-16(29(25,26)27)9-12-8-13(28(22,23)24)4-5-14(12)18(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

JBGACYCWOALKCS-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]

Key on ui other cas no.

4787-93-3

Origin of Product

United States

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